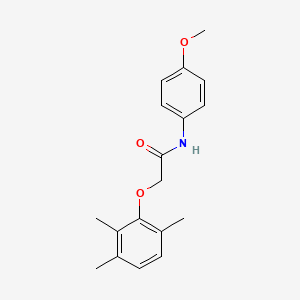
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of quinazolinone derivatives, including structures related to 2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone, typically involves cyclization-alkoxycarbonylation reactions. These reactions are facilitated by palladium-catalyzed processes under specific conditions (Costa et al., 2004)(Costa et al., 2004). Another approach involves three-component reactions, leading to the synthesis of quinazolinone derivatives with high yields and structural specificity (Mousavi et al., 2015)(Mousavi et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the compound , is characterized by the presence of quinazolinone core, which often undergoes various substitution reactions to achieve desired properties. X-ray diffraction analysis and spectroscopic methods such as NMR and IR are typically used to determine and verify the molecular structure of these compounds (Rajamani & Bhaskar, 2021)(Rajamani & Bhaskar, 2021).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, including cyclization, hydroamination, and coupling reactions. These reactions are crucial for the functionalization of the quinazolinone nucleus and the introduction of various substituents that impact the compound's chemical properties (Mahdavi et al., 2013)(Mahdavi et al., 2013). Electrochemical methods have also been developed for synthesizing disulfides of related compounds, demonstrating the versatility of quinazolinones in chemical synthesis (Esmaili & Nematollahi, 2013)(Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of quinazolinones, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. Detailed analysis of these properties requires empirical studies and comparison with structurally similar compounds.
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, acidity, and the nature of their interactions with biological targets, are a focus of research. These properties are determined by the quinazolinone core structure as well as the nature and position of substituents on the ring. Studies on benzoquinone derivatives related to quinazolinones provide insights into the potential covalent-binding interactions and inhibitory activities of these compounds (Wissner et al., 2005)(Wissner et al., 2005).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-15-12(8-18(2,3)9-13(15)23)20-16(19-10)22-17-21-11-6-4-5-7-14(11)24-17/h4-7H,8-9H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPNSOPJNARPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=NC4=CC=CC=C4O3)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B5677138.png)

![1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5677145.png)

![((3R*,4R*)-1-(3-chloro-4-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5677161.png)
![N-[1-(1H-indol-2-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5677167.png)
![4-ethyl-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5677180.png)
![(3R*,4R*)-1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677182.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5677187.png)
![3-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide dihydrochloride](/img/structure/B5677196.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5677211.png)
![N'-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5677219.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5677227.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5677235.png)